

Core Spectral and Physicochemical Properties

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Compound of Interest		
Compound Name:	Bodipy 558/568 C12	
Cat. No.:	B606313	Get Quote

BODIPY™ 558/568 C12 is an orange-red fluorescent probe belonging to the boron-dipyrromethene (BODIPY) family of dyes.[1] Its structure features a lipophilic dodecanoic acid (C12) tail, which allows it to mimic natural long-chain fatty acids and readily partition into the hydrophobic core of lipid droplets within cells.[1][2] This characteristic makes it an exceptional tool for visualizing and tracking lipid dynamics.[1][3]

The nomenclature "558/568" directly refers to the probe's maximal excitation and emission wavelengths in nanometers.[2][3][4] A key advantage of the BODIPY core is its relative insensitivity to environmental factors such as solvent polarity and pH, ensuring stable and bright fluorescence across various cellular compartments and physiological conditions.[1][2][4] This stability, combined with a high quantum yield and molar extinction coefficient, provides a robust signal for various fluorescence-based applications.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of BODIPY™ 558/568 C12.

Table 1: Spectroscopic Properties



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	~558 nm	[3][4]
Emission Maximum (λem)	~568 nm	[3][4]
Molar Extinction Coefficient (ϵ)	> 80,000 M-1cm-1	[1][5]
Quantum Yield (Φ)	High, approaching 0.9 in lipid environments	[1][5]

Table 2: Physicochemical Properties

Property	Value	Reference
Chemical Formula	C25H31BF2N2O2S	[1]
Molecular Weight	472.40 g/mol	[1]
Appearance	Red to black powder, film, or oil	
Solubility	Soluble in DMSO, DMF, Ethanol	[1][3][6]
Storage Conditions	-20°C for long term (months to years), desiccated	[1]

Experimental Protocols and Methodologies

The utility of BODIPY™ 558/568 C12 is demonstrated through its application in various experimental setups, primarily for monitoring lipid metabolism and lipid droplet dynamics.

General Protocol for Live Cell Staining of Lipid Droplets

This protocol outlines the fundamental steps for staining lipid droplets in live cultured cells.

• Preparation of Staining Solution:



- Prepare a stock solution of BODIPY™ 558/568 C12 at a concentration of 1-10 mM in anhydrous dimethyl sulfoxide (DMSO).[4]
- Dilute the stock solution in a suitable buffer (e.g., PBS, HBSS) or cell culture medium to a final working concentration. Recommended concentrations for cell cultures range from 0.1 to 2 μM.[7] To avoid cytotoxicity, the final DMSO concentration should be kept below 0.1%.
 [6]
- Cell Staining:
 - Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
 - Remove the culture medium and add the pre-warmed staining solution to the cells.
 - Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[7]
- Washing and Imaging:
 - Remove the staining solution and gently wash the cells two to three times with prewarmed PBS or HBSS to remove any unbound dye.[6][7]
 - Add fresh culture medium or an appropriate imaging buffer to the cells.
 - Proceed with imaging using fluorescence microscopy.

Protocol for Tracking Fatty Acid Metabolism

BODIPY™ 558/568 C12 serves as a tracer for the metabolic fate of fatty acids.

- Cellular Uptake and Incorporation:
 - Incubate cells with BODIPY™ 558/568 C12 as described in the live-cell staining protocol.
 The probe is taken up by the cells and can be esterified into neutral lipids like triacylglycerides (TAGs), which are subsequently stored in lipid droplets.[8][9]
- Metabolite Analysis via Thin-Layer Chromatography (TLC):
 - Following incubation, wash the cells with PBS.



- Lyse the cells and perform a total lipid extraction using a suitable solvent system (e.g., chloroform/methanol).[8]
- Spot the lipid extract onto a TLC plate and resolve the different lipid classes using an appropriate mobile phase.
- The fluorescently labeled lipids (e.g., TAGs, phospholipids) and any remaining free fatty acid probe can be visualized directly on the TLC plate due to their intrinsic fluorescence.[9]
 [10]
- Microscopy of Fatty Acid Trafficking:
 - The probe can be used to visualize the transfer of fatty acids from lipid droplets to other organelles, such as mitochondria, for processes like β-oxidation.[8]
 - This can be achieved through live-cell, time-lapse imaging experiments, often in combination with other organelle-specific fluorescent markers.

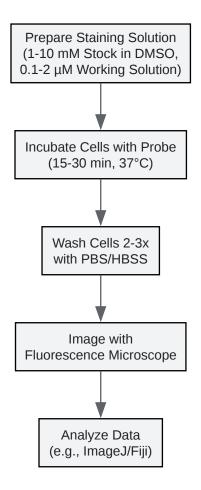
Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the biological pathways in which BODIPY™ 558/568 C12 is involved.



General Workflow for Live Cell Imaging

Culture Cells on Imaging Dish



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Caption: A typical workflow for staining and imaging live cells.



Hepatocyte BODIPY 558/568 C12 (Fatty Acid Analog) Uptake Endoplasmic Reticulum (ER) Esterification (ACSL, DGAT enzymes) Triacylglycerides (TAGs) Lipid Droplet (LD) Storage Lipolysis & Transfer Mitochondrion **β-Oxidation** ATP Production

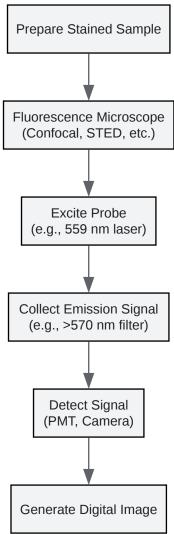
Fatty Acid Uptake and Metabolism Pathway

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Caption: Cellular pathway of fatty acid uptake, storage, and utilization.



Microscopy and Image Acquisition Workflow



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Caption: The process of acquiring a fluorescent image of the probe.

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